Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate
Overview
Description
“Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate” is a chemical compound with the CAS Number: 34173-07-4 . It has a molecular weight of 207.19 and its IUPAC name is methyl 2-(6-hydroxybenzo[d]isoxazol-3-yl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9NO4/c1-14-10(13)5-8-7-3-2-6(12)4-9(7)15-11-8/h2-4,12H,5H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the hydroxy group and the acetate group.Physical and Chemical Properties Analysis
This compound has a molecular weight of 207.19 . It’s recommended to be stored in a freezer .Scientific Research Applications
Benzisoxazole Derivatives in CNS Disorders
Benzisoxazole derivatives, recognized for their rich diversity of biological properties, particularly in the context of CNS (Central Nervous System) disorders, exemplify the compound's relevance. These derivatives are highlighted as "privileged structures" capable of binding to various biologically important proteins with high affinity. The synthesis and pharmacological exploration of 1,2-benzisoxazoles have led to significant therapeutic applications, including the development of drugs for treating epilepsy and Parkinson's disease, as well as atypical antipsychotics. The review by Uto (2016) underscores the potential of benzisoxazole derivatives in polypharmacology, emphasizing their role in the discovery and development of CNS therapeutics (Uto, 2016).
Amyloid Imaging in Alzheimer's Disease
Research on amyloid imaging ligands, which are crucial for in vivo measurement of amyloid in Alzheimer's disease patients, provides another context for the significance of benzisoxazole derivatives. Specifically, compounds related to benzisoxazoles have been explored for their potential in PET (Positron Emission Tomography) amyloid imaging, a technique pivotal in early detection and evaluation of anti-amyloid therapies for Alzheimer's disease. Nordberg (2007) reviews progress in this field, highlighting the development and application of radioligands that could potentially include benzisoxazole-related compounds (Nordberg, 2007).
Antidepressant Potential of AMPA Receptor Agonists
The exploration of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor agonists for depression treatment suggests another area where benzisoxazole derivatives could be significant. Yang et al. (2012) highlight the importance of researching AMPA receptor agonists, pointing to their rapid onset of antidepressant effects. This suggests that compounds affecting the AMPA receptor, potentially including benzisoxazole derivatives, hold promise for novel antidepressant therapies (Yang et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-(6-hydroxy-1,2-benzoxazol-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-14-10(13)5-8-7-3-2-6(12)4-9(7)15-11-8/h2-4,12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXFCPRDRVBCIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NOC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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